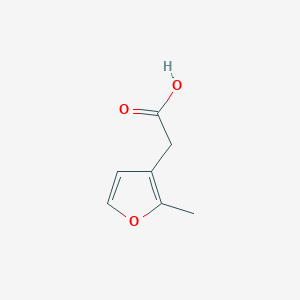

2-(2-Methylfuran-3-yl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-methylfuran-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-5-6(2-3-10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLTDWNOILKUZKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Library Generation Via Carboxylic Acid Derivatization

The carboxylic acid moiety is an ideal handle for derivatization due to the reliability and vast scope of amide bond formation. enamine.net This is one of the most widely used reactions in medicinal chemistry for generating libraries because of the commercial availability of tens of thousands of diverse primary and secondary amines. nih.gov

In a typical workflow, 2-(2-Methylfuran-3-yl)acetic acid would be distributed into the wells of a reaction block. A solution of a unique amine building block would then be added to each well, along with a suitable peptide coupling reagent (e.g., HATU, HOBt/EDC) and a base. After the reaction is complete, high-throughput purification, often using automated preparative HPLC-MS, yields a library of purified amides.

A hypothetical library generated from this approach is illustrated below.

| Entry | Amine Building Block | Resulting Amide Derivative |

| 1 | Benzylamine | N-benzyl-2-(2-methylfuran-3-yl)acetamide |

| 2 | Morpholine | 2-(2-methylfuran-3-yl)-1-morpholinoethan-1-one |

| 3 | Aniline | 2-(2-methylfuran-3-yl)-N-phenylacetamide |

| 4 | Piperidine | 2-(2-methylfuran-3-yl)-1-(piperidin-1-yl)ethan-1-one |

| 5 | 4-Fluoroaniline | N-(4-fluorophenyl)-2-(2-methylfuran-3-yl)acetamide |

Library Generation Via Furan Ring Functionalization

A more complex but powerful strategy involves modifying the furan (B31954) ring to introduce diversity. This can be achieved through a multi-step sequence amenable to parallel synthesis.

Step 1: Electrophilic Halogenation: The furan ring can be functionalized via electrophilic substitution. The C5 position (para to the methyl group) is the most likely site for substitution. Reactions with reagents like N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) can introduce a bromine or iodine atom at this position, creating a key intermediate for further diversification.

Step 2: Palladium-Catalyzed Cross-Coupling: The resulting 2-(5-halo-2-methylfuran-3-yl)acetic acid (or its ester equivalent) is an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. nih.gov This approach is a mainstay of modern library synthesis. By using different coupling partners in a parallel format, a vast array of substituents can be introduced at the C5 position.

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters introduces new aryl or heteroaryl groups.

Sonogashira Coupling: Reaction with terminal alkynes introduces alkynyl substituents. nih.gov

Heck Coupling: Reaction with alkenes introduces vinyl groups. nih.gov

Buchwald-Hartwig Amination: Reaction with amines introduces substituted amino groups.

This two-step sequence allows for the creation of a "matrix" library, where one axis of diversity comes from the cross-coupling partner and the other can come from subsequent derivatization of the carboxylic acid as described previously.

A hypothetical library generated from a 5-bromo intermediate is shown below.

| Entry | Coupling Partner (Suzuki Coupling) | Resulting Furan Derivative |

| 1 | Phenylboronic acid | 2-(2-methyl-5-phenylfuran-3-yl)acetic acid |

| 2 | Pyridine-3-boronic acid | 2-(2-methyl-5-(pyridin-3-yl)furan-3-yl)acetic acid |

| 3 | Thiophene-2-boronic acid | 2-(2-methyl-5-(thiophen-2-yl)furan-3-yl)acetic acid |

| 4 | 4-Methoxyphenylboronic acid | 2-(5-(4-methoxyphenyl)-2-methylfuran-3-yl)acetic acid |

Solid Phase Synthesis Approaches

For more complex, multi-step synthetic sequences, solid-phase synthesis offers significant advantages. jetir.org In this technique, the 2-(2-methylfuran-3-yl)acetic acid scaffold is chemically attached to an insoluble polymer bead, often called a resin. free.fr

Attachment: The molecule can be anchored to the resin via its carboxylic acid group using a suitable linker, such as those found on Wang or Merrifield resins. pharmatutor.org

Synthesis: With the scaffold immobilized, a series of chemical transformations can be performed on the furan (B31954) ring. A key advantage is that excess reagents and by-products can be easily washed away by simple filtration, eliminating the need for traditional purification after each step.

Cleavage: Once the desired synthetic sequence is complete, the final compound is cleaved from the solid support, typically using a strong acid like trifluoroacetic acid (TFA), which also removes any protecting groups used during the synthesis. jetir.org

The "split-and-mix" strategy can be combined with solid-phase synthesis to generate exceptionally large libraries. The resin beads are pooled, reacted, and then split into separate portions for the next reaction, with each bead ultimately carrying a unique compound.

By combining these combinatorial strategies with automated synthesis platforms, it is possible to rapidly generate thousands of analogues of this compound for screening in drug discovery campaigns or for the development of new materials. vapourtec.comacs.org

Derivatization and Structural Analogue Synthesis of 2 2 Methylfuran 3 Yl Acetic Acid

Synthesis of Furan (B31954) Ring-Modified Analogues

Modifications to the furan ring are crucial for altering the electronic properties and steric profile of the molecule.

The furan ring is a π-electron-rich aromatic system, making it more reactive towards electrophilic substitution than benzene. The position of substitution is directed by the existing groups on the ring. For 2-(2-methylfuran-3-yl)acetic acid, the most likely positions for electrophilic attack are C4 and C5. The introduction of further substituents on the furan ring can significantly influence the molecule's reactivity and electronic properties.

The reactivity of the furan ring in electrophilic aromatic substitution is significantly influenced by the nature of the substituents attached to it. Electron-donating groups (EDGs) increase the electron density of the ring, activating it towards electrophilic attack, while electron-withdrawing groups (EWGs) decrease the electron density, deactivating the ring.

Key Research Findings:

Directing Effects: The introduction of a group at a specific position on the furan ring can be challenging. A common strategy involves using blocking groups, such as a trimethylsilyl (B98337) group, to direct lithiation and subsequent electrophilic quench to a desired position, like C3, after blocking the more reactive C5 position.

Kinetic Studies: Studies on related furan derivatives, such as 2-cyano-3-(5-methylthio-2-furyl)acrylonitriles, have shown that the rate of nucleophilic substitution on the furan ring is influenced by the electron-withdrawing properties of the substituents. chempap.org For instance, the oxidation of a methylthio group to a more electron-withdrawing methylsulfonyl group enhances the rate of nucleophilic substitution. chempap.org

Table 1: Predicted Effects of Substituents on the Reactivity of the Furan Ring

| Substituent Type | Example Substituents | Position on Furan Ring | Predicted Effect on Reactivity (Electrophilic Substitution) |

| Electron-Donating Group (EDG) | -OCH₃, -NH₂ | C4 or C5 | Activation of the ring, increased reaction rate. |

| Electron-Withdrawing Group (EWG) | -NO₂, -CN, -SO₂CH₃ | C4 or C5 | Deactivation of the ring, decreased reaction rate. |

| Halogen | -Br, -Cl | C4 or C5 | Deactivation of the ring (inductive effect), but ortho, para-directing. |

Replacing the oxygen atom of the furan ring with other heteroatoms, such as sulfur (to form a thiophene) or nitrogen (to form a pyrrole), generates structural analogues with distinct electronic and physical properties. The aromaticity of these five-membered heterocycles follows the order: thiophene (B33073) > pyrrole (B145914) > furan. ksu.edu.sauomustansiriyah.edu.iq This difference in aromaticity affects their reactivity, with furan being the most reactive and thiophene the least reactive among the three in electrophilic substitution reactions. ksu.edu.sayoutube.com

The Paal-Knorr synthesis is a versatile method for preparing these analogues from a common 1,4-dicarbonyl precursor. To synthesize thiophene or pyrrole analogues of this compound, a suitably substituted 1,4-dicarbonyl compound would be required.

Synthetic Strategies:

Thiophene Analogues: Reaction of the appropriate 1,4-dicarbonyl compound with a sulfurizing agent like Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀) would yield the corresponding thiophene ring. youtube.com

Pyrrole Analogues: Condensation of the 1,4-dicarbonyl precursor with ammonia (B1221849) or a primary amine results in the formation of the pyrrole analogue. ksu.edu.sayoutube.com

Table 2: Comparison of Furan, Thiophene, and Pyrrole Analogues

| Property | Furan Analogue | Thiophene Analogue | Pyrrole Analogue |

| Heteroatom | Oxygen | Sulfur | Nitrogen |

| Aromaticity | Least Aromatic | More Aromatic than Furan | Intermediate Aromaticity |

| Reactivity (Electrophilic Substitution) | Most Reactive | Least Reactive | More Reactive than Thiophene |

| Boiling Point (unsubstituted) | 32°C | 84°C | 131°C |

Modification of the Acetic Acid Side Chain

The carboxylic acid moiety is a versatile functional group that can be readily converted into a variety of other functionalities, or its chain length can be altered. lumenlearning.com

Homologation (Arndt-Eistert Synthesis): To lengthen the side chain by one methylene (B1212753) unit, converting this compound to 3-(2-methylfuran-3-yl)propanoic acid, the Arndt-Eistert reaction is a classic and effective method. This multi-step process involves:

Conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.

Reaction of the acid chloride with diazomethane (B1218177) to form a diazoketone.

Wolff rearrangement of the diazoketone in the presence of a silver catalyst (e.g., Ag₂O) and a nucleophile (e.g., water) to yield the homologated carboxylic acid.

Dehomologation: Shortening the side chain to produce (2-methylfuran-3-yl)methanol (B1304632) or 2-methylfuran-3-carbaldehyde can be achieved through methods such as the Barbier-Wieland degradation or oxidative decarboxylation methods.

The carboxylic acid group of this compound can be transformed into a wide array of other functional groups through standard organic reactions. lumenlearning.comeasetolearn.com

Key Transformations:

Esters: Esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (Fischer esterification) or by converting the carboxylic acid to an acid chloride followed by reaction with an alcohol. lumenlearning.comeasetolearn.com

Amides: Amides are synthesized by reacting the carboxylic acid-derived acid chloride with ammonia or a primary/secondary amine. Direct reaction of the carboxylic acid with an amine at high temperatures is also possible. lumenlearning.comeasetolearn.com

Alcohols: Reduction of the carboxylic acid using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) yields the corresponding primary alcohol, 2-(2-methylfuran-3-yl)ethanol.

Nitriles: The carboxylic acid can be converted to a primary amide, which is then dehydrated using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂) to afford the nitrile, (2-methylfuran-3-yl)acetonitrile.

Table 3: Reagents for Functional Group Interconversion of the Carboxylic Acid Moiety

| Target Functional Group | Reagent(s) | Product Name |

| Acid Chloride | SOCl₂, (COCl)₂ | 2-(2-Methylfuran-3-yl)acetyl chloride |

| Ester | R'OH, H⁺ catalyst | Alkyl 2-(2-methylfuran-3-yl)acetate |

| Amide | 1. SOCl₂ 2. R'R''NH | N,N-Disubstituted-2-(2-methylfuran-3-yl)acetamide |

| Primary Alcohol | LiAlH₄ or BH₃ | 2-(2-Methylfuran-3-yl)ethanol |

| Aldehyde | 1. LiAlH₄ 2. PCC | 2-(2-Methylfuran-3-yl)acetaldehyde |

| Nitrile | 1. SOCl₂, NH₃ 2. P₂O₅ | (2-Methylfuran-3-yl)acetonitrile |

Synthesis of Fused-Ring and Polycyclic Derivatives

Constructing fused-ring systems involving the this compound scaffold can lead to novel molecular architectures. This can be achieved through intramolecular cyclization reactions or by using the furan ring as a building block in multicomponent reactions.

Synthetic Approaches:

Intramolecular Friedel-Crafts Acylation: If a suitable aromatic ring is present in the molecule, for instance, by converting the carboxylic acid to a phenethyl amide, an intramolecular Friedel-Crafts acylation (Bischler-Napieralski or Pictet-Spengler type reaction) could be employed to construct a fused heterocyclic system.

Multicomponent Reactions: More complex fused systems can be synthesized using one-pot multicomponent reactions. For example, a telescoped reaction involving an 8-hydroxyquinoline, a glyoxal (B1671930) derivative, and Meldrum's acid has been used to synthesize a furo[3,2-h]quinoline acetic acid derivative. mdpi.com A similar strategy could be envisioned starting with a derivative of this compound.

Diels-Alder Reaction: The furan ring can act as a diene in Diels-Alder reactions, providing a route to polycyclic oxabicyclic derivatives. N-acylated pyrroles also undergo Diels-Alder reactions, suggesting that the corresponding pyrrole analogue could be a useful intermediate for polycyclic synthesis. youtube.com

Synthesis of Benzofuran (B130515) Analogues: The synthesis of benzofuran acetic acid derivatives often involves the alkaline hydrolysis of the corresponding ethyl acetate (B1210297) precursor, which itself can be built up from substituted phenols. nih.gov This highlights a general strategy for creating fused aromatic ring systems.

Combinatorial and High-Throughput Synthesis Approaches for Library Generation

The generation of chemical libraries, large collections of structurally related compounds, is a cornerstone of modern drug discovery and materials science. Combinatorial chemistry and high-throughput synthesis are powerful strategies that enable the rapid and systematic production of these libraries. vapourtec.com For a molecule like this compound, these approaches can be employed to explore the chemical space around its core structure, systematically modifying different parts of the molecule to generate a diverse set of analogues. This allows for the efficient exploration of structure-activity relationships (SAR).

The structure of this compound offers two primary points for diversification: the carboxylic acid functional group and the furan ring itself. By leveraging established synthetic methodologies in a high-throughput format, extensive libraries can be constructed.

Strategies for Library Generation

The primary strategy for generating a library from this compound involves parallel synthesis. In this approach, a common chemical intermediate is reacted with a diverse set of building blocks in a spatially separated array, such as a 96-well microtiter plate. acs.org This allows for the simultaneous synthesis of a large number of individual, purified compounds. Automation and robotics are key to this process, handling repetitive tasks like liquid dispensing, heating, cooling, and purification, which significantly accelerates the synthesis workflow. nih.govnih.gov

Advanced Spectroscopic and Chromatographic Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule. For 2-(2-Methylfuran-3-yl)acetic acid, ¹H and ¹³C NMR are indispensable for confirming the arrangement of protons and carbon atoms.

In a typical ¹H NMR spectrum of a related compound, 2-(3-methylfuran-2-yl)acetic acid, the protons on the furan (B31954) ring would appear as distinct signals, with their chemical shifts and coupling patterns revealing their relative positions. uni.lusigmaaldrich.com The methylene (B1212753) (-CH₂) protons of the acetic acid group would likely appear as a singlet, while the methyl (-CH₃) group protons attached to the furan ring would also produce a singlet. The acidic proton of the carboxyl group is often broad and may exchange with residual water in the solvent.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For a similar furan-containing acetic acid derivative, such as 2-(2-methylnaphtho[2,1-b]furan-1-yl)acetic acid, characteristic chemical shifts are observed for the furan ring carbons, the methyl carbon, the methylene carbon, and the carbonyl carbon of the acid group. nih.gov

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Assignment |

| ~11-12 | -COOH |

| ~7.2 | H-5 (furan) |

| ~6.1 | H-4 (furan) |

| ~3.5 | -CH₂- |

| ~2.3 | -CH₃ |

| *Predicted data based on analogous structures and general chemical shift ranges. Actual experimental values may vary. |

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

To unequivocally assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between protons, confirming the neighborhood of the furan ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the furan proton signals to their corresponding carbon signals in the ¹³C spectrum, and the methylene protons to the methylene carbon.

Solid-State NMR (ssNMR) could be utilized to study the compound in its crystalline form. This technique can provide information about the molecular conformation and packing in the solid state, revealing details about intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimers. researchgate.net

Deuterium (B1214612) Labeling for Mechanistic Insights

Deuterium (²H or D) labeling is a powerful technique for tracing reaction pathways and understanding reaction mechanisms. princeton.edumedchemexpress.comisotope.com In the context of this compound, deuterium labeling could be used to study its metabolic fate or its role in a chemical transformation. For example, by synthesizing the compound with deuterium atoms specifically placed on the methylene group (2-(2-Methylfuran-3-yl)acetic-d₂ acid), researchers could use NMR or mass spectrometry to track the fate of this specific fragment during a reaction or biological process. Studies on the related compound 2-methylfuran (B129897) have used deuterium to investigate hydrogenation and hydrogenolysis mechanisms over metal catalysts, demonstrating how deuterium replaces hydrogen on the furan ring and in the methyl group under different conditions. nih.gov

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

For this compound (C₇H₈O₃), the expected monoisotopic mass is approximately 140.0473 Da. An MS experiment would show a molecular ion peak [M]⁺ or a protonated molecule [M+H]⁺ corresponding to this mass.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of the compound. For instance, HRMS analysis of a related furylacetic acid derivative confirmed its calculated molecular formula by matching the experimental mass to the theoretical mass with minimal error. mdpi.com For this compound, an HRMS measurement would distinguish its formula (C₇H₈O₃) from other combinations of atoms that might have the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a specific fragment ion) and subjecting it to collision-induced dissociation (CID) to generate a series of fragment ions. The resulting fragmentation pattern is like a fingerprint for the molecule, providing definitive structural information.

Key fragmentation pathways for this compound would likely include:

Loss of water (-18 Da): From the carboxylic acid group.

Loss of a carboxyl radical (-45 Da): Cleavage of the C-C bond between the methylene group and the carbonyl carbon to yield a [M-COOH]⁺ fragment.

Decarboxylation (-44 Da): Loss of CO₂ following rearrangement.

Cleavage of the acetic acid side chain: A characteristic fragment would be the tropylium-like furfuryl cation resulting from the cleavage of the bond between the furan ring and the acetic acid moiety.

Analysis of adducts of 3-acetylacrolein, a metabolite of 2-methylfuran, has demonstrated the power of MS/MS in identifying characteristic fragmentation patterns, such as the loss of specific side chains from a core structure. acs.org Similarly, predicted fragmentation data for isomers like 2-(3-methylfuran-2-yl)acetic acid show expected adducts and fragments that aid in identification. uni.lu

| Predicted HRMS Data | |

| Adduct | Formula |

| [M+H]⁺ | C₇H₉O₃⁺ |

| [M+Na]⁺ | C₇H₈O₃Na⁺ |

| [M-H]⁻ | C₇H₇O₃⁻ |

| *Predicted data based on the elemental composition of this compound. |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are excellent for identifying the functional groups present in a compound. researchgate.net

For this compound, the key vibrational modes would be:

O-H Stretch: A very broad and strong absorption in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

C-H Stretches: Aromatic C-H stretches from the furan ring would appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups would be just below 3000 cm⁻¹.

C=O Stretch: A very strong, sharp absorption band around 1700-1725 cm⁻¹ in the IR spectrum, corresponding to the carbonyl group of the carboxylic acid. The exact position can indicate whether the acid is monomeric or dimeric.

C=C Stretches: Vibrations from the furan ring would appear in the 1500-1650 cm⁻¹ region.

C-O Stretches: Bands corresponding to the C-O-C ether linkage in the furan ring and the C-O single bond of the carboxylic acid would be found in the fingerprint region (1000-1300 cm⁻¹).

Raman spectroscopy would provide complementary data. While the O-H and C=O stretches are strong in the IR, the C=C and C-H stretches of the furan ring are often strong in the Raman spectrum. nih.govresearchgate.net Theoretical calculations on related molecules like 2-methylfuran have been used to assign specific vibrational frequencies observed in experimental IR and Raman spectra. globalresearchonline.net The analysis of the vibrational modes of acetic acid and its derivatives provides a solid foundation for interpreting the spectra of more complex structures like the title compound. researchgate.netresearchgate.net

| Characteristic Vibrational Frequencies | |

| Functional Group | Vibrational Mode |

| Carboxylic Acid | O-H stretch |

| Furan Ring / Alkyl | C-H stretch |

| Carboxylic Acid | C=O stretch |

| Furan Ring | C=C stretch |

| Furan Ring / Carboxylic Acid | C-O stretch |

| *Typical ranges based on analogous structures. |

Chromatographic Techniques for Purity Assessment and Separation Method Development

The purity and separation of this compound and its related compounds are critical for accurate characterization and application in research. Chromatographic techniques, particularly gas chromatography (GC) and liquid chromatography (LC), are fundamental tools for achieving these analytical objectives. researchgate.netnih.gov

The development of robust chromatographic methods is essential for the qualitative and quantitative analysis of furan derivatives. The choice between GC and LC often depends on the volatility and thermal stability of the analyte.

Liquid Chromatography (LC): High-Performance Liquid Chromatography (HPLC) is frequently the method of choice for analyzing non-volatile or thermally labile furan derivatives, such as carboxylic acids. The use of HPLC avoids the high temperatures of a GC injection port, which could potentially lead to the formation of artifacts or degradation of the target compound. researchgate.net Method development for a compound like this compound typically involves optimizing several parameters. A common approach utilizes a reversed-phase C18 column for separation. nih.gov The mobile phase composition, often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to achieve optimal retention and resolution. Gradient elution is commonly employed to separate compounds with a range of polarities in a single run. nih.gov Detection is often performed using a Diode Array Detector (DAD) or mass spectrometry (MS). researchgate.net For complex matrices, a sample preparation step such as Solid Phase Extraction (SPE) is often employed to remove interferences and concentrate the analyte, leading to improved sensitivity and accuracy. researchgate.netnih.gov

Gas Chromatography (GC): For volatile furan derivatives, GC coupled with a mass spectrometer (GC-MS) is a powerful analytical technique. nih.gov Given the volatility of many furan compounds, GC offers high resolution and sensitivity. nih.gov The separation of isomers, such as 2-methylfuran and 3-methylfuran, can be effectively achieved using capillary columns like the HP-5MS. mdpi.com A significant challenge in GC analysis of acidic compounds like this compound is peak tailing and adsorption onto the stationary phase. chromforum.org This can be mitigated by derivatization, for instance, by converting the carboxylic acid to a more volatile ester, or by using specialized columns designed for acidic compounds. chromforum.org For sample introduction, Headspace-Solid Phase Microextraction (HS-SPME) is a solvent-free technique that is highly effective for extracting volatile and semi-volatile compounds from various matrices. nih.govnih.gov The optimization of HS-SPME parameters, including fiber coating (e.g., Carboxen/Polydimethylsiloxane), extraction temperature, and time, is crucial for achieving high recovery and precision. nih.govresearchgate.net

Below is a table summarizing typical chromatographic conditions used for the analysis of furan derivatives, which would be adapted for this compound.

| Parameter | Liquid Chromatography (LC) | Gas Chromatography (GC) |

| Technique | HPLC-DAD/MS | HS-SPME-GC-MS/FID |

| Column | C18 (Reversed-Phase) nih.gov | HP-5MS, SPB-1, Equity-1 nih.govmdpi.comnih.gov |

| Mobile Phase / Carrier Gas | Acetonitrile/Water or Methanol/Water gradient nih.gov | Helium mdpi.com |

| Sample Preparation | Solid Phase Extraction (SPE) researchgate.net | Headspace-Solid Phase Microextraction (HS-SPME) nih.gov |

| Detector | Diode Array Detector (DAD), Mass Spectrometry (MS) researchgate.net | Mass Spectrometry (MS), Flame Ionization Detector (FID) nih.gov |

| Key Considerations | Avoids thermal degradation of analytes. researchgate.net | High resolution for volatile compounds and isomers. nih.gov Derivatization may be needed for acidic compounds. chromforum.org |

While this compound is an achiral molecule, many of its structural analogues, particularly those with a stereocenter, can exist as enantiomers. For instance, an analogue such as 2-amino-2-(furan-2-yl)acetic acid possesses a chiral center at the alpha-carbon. nih.gov In such cases, determining the enantiomeric purity is crucial, as different enantiomers can exhibit distinct biological activities. Chiral chromatography is the primary technique for separating and quantifying enantiomers.

Development of a chiral separation method relies on creating a diastereomeric interaction between the enantiomers and a chiral environment. This can be achieved in two main ways:

Indirect Separation via Derivatization: The enantiomeric mixture is reacted with a single, pure enantiomer of a chiral derivatizing agent. This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated using standard, non-chiral GC or LC columns. libretexts.org The relative peak areas of the separated diastereomers correspond to the original ratio of the enantiomers. libretexts.org

Direct Separation using Chiral Stationary Phases (CSPs): This is the most common and convenient method. It involves using a column where the stationary phase itself is chiral. abo.fi These CSPs, often based on polysaccharides like cellulose (B213188) or amylose (B160209) derivatives, or cyclodextrins, create transient diastereomeric complexes with the enantiomers as they pass through the column. abo.fi The differing stability of these complexes for each enantiomer leads to different retention times, allowing for their separation. The selection of the appropriate CSP and mobile phase is critical for achieving baseline resolution.

The table below lists common classes of chiral selectors used in CSPs for HPLC.

| Chiral Selector Class | Example | Typical Applications |

| Polysaccharide Derivatives | Cellulose tris(3,5-dimethylphenylcarbamate) | Broad applicability for a wide range of racemates, including acidic and basic compounds. abo.fi |

| Polysaccharide Derivatives | Amylose tris(3,5-dimethylphenylcarbamate) | Complements cellulose-based phases, effective for many chiral compounds. abo.fi |

| Cyclodextrin (B1172386) Derivatives | β-cyclodextrin | Separation of nonpolar compounds that can fit into the cyclodextrin cavity. abo.fi |

| Pirkle-type (π-acid/π-base) | Dinitrobenzoyl phenylglycine | Separation of compounds with π-acidic or π-basic groups, such as aromatic rings. |

| Macrocyclic Antibiotics | Vancomycin, Teicoplanin | Useful for separating chiral amino acids and other polar compounds. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the chemical and physical properties of a compound.

While specific crystal structure data for this compound is not available in the cited literature, extensive crystallographic studies have been performed on closely related furan and benzofuran (B130515) acetic acid analogues. nih.govnih.govresearchgate.netnih.gov The analysis of these structures provides a strong basis for predicting the solid-state characteristics of this compound.

A common structural motif observed in the crystal structures of analogous carboxylic acids is the formation of centrosymmetric dimers. nih.govnih.gov In this arrangement, two molecules are linked by a pair of strong O—H···O hydrogen bonds between their carboxylic acid groups, forming a characteristic R²₂(8) ring motif. researchgate.net The furan or benzofuran ring system in these molecules is typically observed to be essentially planar. nih.govnih.gov

The table below presents crystallographic data for several analogues of this compound, illustrating the type of detailed structural information obtained from X-ray diffraction analysis.

| Parameter | 2-(5-Methyl-1-benzofuran-3-yl)acetic acid researchgate.net | 2-(5-Fluoro-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid nih.gov | 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid nih.gov |

| Formula | C₁₁H₁₀O₃ | C₁₁H₉FO₃S | C₁₅H₁₂O₃ |

| Mᵣ | 190.19 | 240.24 | 240.25 |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 12.2090 (5) | 7.5179 (4) | 31.380 (3) |

| b (Å) | 20.3796 (14) | 27.325 (2) | 4.8370 (4) |

| c (Å) | 7.4335 (9) | 5.0582 (3) | 15.7885 (13) |

| β (˚) | 95.980 (4) | 90.478 (1) | 98.087 (2) |

| V (ų) | 1839.5 (3) | 1039.05 (11) | 2372.6 (3) |

| Z | 8 | 4 | 8 |

| Temperature (K) | 296 | 173 | 223 (2) |

| Key Structural Feature | Carboxylic acid A+B dimers generate R²₂(8) loops. researchgate.net | Molecules linked into centrosymmetric dimers by O–H···O hydrogen bonds. nih.gov | Centrosymmetric dimers are formed via the carboxylic acid synthon. nih.gov |

Computational and Theoretical Investigations of 2 2 Methylfuran 3 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Detailed quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into electron distribution, molecular orbital energies, and other electronic characteristics that govern a compound's reactivity and behavior.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its balance of computational cost and accuracy. For 2-(2-Methylfuran-3-yl)acetic acid, DFT studies would be invaluable for determining key properties. Although specific studies on this exact molecule are absent, DFT has been applied to similar structures, such as in the investigation of the mechanism of arsenic (III) S-adenosylmethionine methyltransferases, where the electronic properties of related molecules were analyzed. nih.gov Such studies typically calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting chemical reactivity.

A hypothetical DFT analysis of this compound would likely involve geometry optimization to find the most stable three-dimensional structure. Subsequent calculations would yield electronic properties such as the electrostatic potential surface, which indicates regions of positive and negative charge, and Mulliken population analysis, providing charges on individual atoms. This data would offer a theoretical framework for understanding its interactions and potential reaction mechanisms.

Ab Initio Methods for Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of theory and can provide benchmark data for molecular properties. While computationally more intensive than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could provide highly accurate information on the geometry, vibrational frequencies, and electronic energies of this compound. In the absence of direct studies on this compound, the broader application of ab initio methods in computational chemistry underscores their potential to elucidate its fundamental molecular characteristics.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the acetic acid side chain attached to the furan (B31954) ring suggests that this compound can exist in multiple conformations. Understanding this conformational landscape is crucial for predicting its biological activity and physical properties.

Conformational Landscape Exploration

A thorough exploration of the conformational landscape of this compound would involve systematically rotating the rotatable bonds—primarily the C-C bond connecting the furan ring and the acetic acid group, and the C-O bond within the carboxyl group. Quantum chemical calculations would then be used to determine the relative energies of these different conformers, identifying the most stable, low-energy structures. This type of analysis has been performed for other organic acids, revealing how the orientation of functional groups affects molecular stability and reactivity.

Intermolecular Interactions and Aggregation Behavior

In the solid state and in solution, molecules of this compound are likely to interact with each other. Carboxylic acids are well-known to form strong hydrogen-bonded dimers. nih.gov Molecular dynamics (MD) simulations could be employed to study these intermolecular interactions and the potential for aggregation. nih.gov By simulating a system of multiple molecules over time, MD can provide insights into the structure and dynamics of dimers or larger clusters, which can influence properties like solubility and crystal packing. nih.gov For instance, a study on 2-(2-Methylnaphtho[2,1-b]furan-1-yl)acetic acid showed the formation of centrosymmetric dimers via carboxylic acid hydrogen bonds. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry is a powerful tool for mapping out the potential chemical reactions of a molecule and identifying the energy barriers associated with them.

For this compound, reaction pathway modeling could explore various transformations, such as esterification of the carboxylic acid group or electrophilic substitution on the furan ring. Theoretical calculations can be used to locate the transition state structures for these reactions. The transition state is the highest energy point along the reaction coordinate and determining its geometry and energy is key to calculating the activation energy and reaction rate.

While no specific reaction modeling has been published for this compound, studies on the reactions of other furan derivatives, such as the acylation of 2-methylfuran (B129897) with acetic anhydride, provide a template for how such investigations could be conducted. nih.gov These studies often use DFT to map the potential energy surface of the reaction, identifying intermediates and transition states. nih.gov

Concluding Remarks

The application of computational and theoretical chemistry to this compound holds significant promise for elucidating its fundamental chemical nature. While direct research on this specific compound is currently lacking, the established methodologies of quantum chemical calculations, conformational analysis, and reaction pathway modeling provide a clear roadmap for future investigations. Such studies would not only contribute to a deeper understanding of this particular molecule but also add to the broader knowledge of furan chemistry.

Prediction of Reaction Mechanisms and Regioselectivity

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the most likely pathways for chemical reactions involving this compound. The furan ring is an aromatic system, but its aromaticity is weaker than that of benzene, making it susceptible to a variety of reactions, including electrophilic substitution, cycloaddition, and ring-opening. acs.org The substituents on the furan ring—a methyl group at the 2-position and an acetic acid group at the 3-position—play a crucial role in directing the regioselectivity of these reactions.

The methyl group is an activating, ortho-para directing group, which in the case of the furan ring, directs incoming electrophiles to the adjacent C5 position. Conversely, the acetic acid group is a deactivating, meta-directing group. The interplay of these electronic effects determines the most probable sites for electrophilic attack. Computational models can calculate the electron density at each position of the furan ring, with higher electron density indicating a more nucleophilic site. For this compound, the C5 position is anticipated to be the most reactive site for electrophilic substitution due to the activating effect of the C2-methyl group.

Furthermore, computational studies can elucidate the mechanisms of more complex transformations. For instance, in reactions like the Diels-Alder cycloaddition, where the furan acts as a diene, theoretical calculations can predict the stereoselectivity and the relative stability of the resulting endo and exo products. acs.org Similarly, for ring-opening reactions, which can occur under acidic or oxidative conditions, DFT calculations can map out the potential energy surface to identify the lowest energy pathway and the most likely bond to cleave. rsc.org Studies on related furan derivatives have shown that the presence of substituents significantly influences the activation barriers for such transformations. rsc.org

A theoretical investigation into the hydroarylation of related 3-(furan-2-yl)propenoic acids using DFT has shown that O,C-diprotonated forms of the furan derivatives are the reactive electrophilic species. nih.gov This suggests that under strongly acidic conditions, similar protonated intermediates of this compound would be key to understanding its reactivity.

Activation Energy Calculations and Reaction Profiles

Activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. Computational chemistry provides robust methods to calculate the activation energies for proposed reaction mechanisms of this compound. By locating the transition state (TS) structure on the potential energy surface, the energy difference between the reactants and the transition state can be determined, yielding the activation energy.

For instance, in an electrophilic substitution reaction on the furan ring, the reaction profile would typically involve the formation of a sigma complex (an intermediate), and the activation energy would be the energy required to reach the transition state leading to this intermediate. DFT calculations can model the geometries and energies of the reactants, intermediates, transition states, and products, providing a complete reaction profile.

The table below illustrates hypothetical activation energies for different potential reactions of a substituted furan, based on the types of transformations furan rings typically undergo.

| Reaction Type | Hypothetical Reactant | Hypothetical Product | Hypothetical Activation Energy (kcal/mol) |

| Electrophilic Bromination | This compound | 2-(5-Bromo-2-methylfuran-3-yl)acetic acid | 15-20 |

| Diels-Alder Cycloaddition | This compound + Maleic anhydride | Oxabicycloheptene derivative | 20-25 |

| Ring Opening (Acid-catalyzed) | This compound | Substituted 1,4-dicarbonyl compound | 25-30 |

Note: The values in this table are hypothetical and for illustrative purposes only, based on general knowledge of furan reactivity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Chemical Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its activity. nih.gov While often used for predicting biological activity, QSAR methodologies can also be applied to predict chemical reactivity, such as synthetic yields and selectivity. chemrxiv.org

Physicochemical Descriptors and Their Correlation with Chemical Properties

The foundation of a QSAR model lies in the selection of appropriate molecular descriptors. These are numerical values that encode different aspects of a molecule's physicochemical properties. For predicting the chemical reactivity of this compound, a range of descriptors can be calculated using computational software. These can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and partial charges on atoms. For instance, a higher HOMO energy generally correlates with increased nucleophilicity and susceptibility to electrophilic attack.

Steric Descriptors: These relate to the three-dimensional shape and size of the molecule, such as molecular volume, surface area, and specific steric parameters. These are crucial for predicting reactions where steric hindrance plays a significant role.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its connectivity, such as branching indices and connectivity indices.

Thermodynamic Descriptors: These include properties like heat of formation, Gibbs free energy, and enthalpy, which are fundamental to reaction outcomes.

Studies on other furan derivatives have successfully used such descriptors to build QSAR models. For example, in a study of furan-3-carboxamides, various physicochemical parameters were correlated with their antimicrobial activity. nih.gov Similarly, a QSAR study on furan derivatives as corrosion inhibitors utilized electronic properties like HOMO and LUMO energies, dipole moment, and hardness to build predictive models. digitaloceanspaces.com

The following table provides examples of physicochemical descriptors that could be calculated for this compound and their potential correlation with its chemical properties.

| Descriptor Category | Descriptor Example | Potential Correlation with Chemical Property |

| Electronic | HOMO Energy | Higher value may correlate with increased reactivity towards electrophiles. |

| Electronic | LUMO Energy | Lower value may correlate with increased reactivity towards nucleophiles. |

| Electronic | Partial Charge on C5 | More negative charge may indicate a higher likelihood of electrophilic attack at this position. |

| Steric | Molecular Volume | Larger volume might hinder reactions at sterically crowded sites. |

| Thermodynamic | Gibbs Free Energy of Reaction | A more negative value indicates a more favorable reaction. |

Predictive Models for Synthetic Yields and Selectivity

Once a set of relevant descriptors is generated for a series of related furan derivatives, statistical methods can be employed to build predictive models for synthetic outcomes. Multiple Linear Regression (MLR), Partial Least Squares (PLS), and more advanced machine learning techniques like Artificial Neural Networks (ANN) and Support Vector Machines (SVM) can be used to establish a mathematical relationship between the descriptors and the observed yields or selectivity. digitaloceanspaces.com

For instance, a model could be trained on a dataset of furan derivatives with known yields for a specific reaction. The model would learn the relationship between the structural descriptors and the yield. This trained model could then be used to predict the yield for a new, untested compound like this compound. Recent advancements have also explored the use of machine learning to predict regioselectivity in reactions like electrophilic aromatic substitution, which could be directly applicable to this compound. researchgate.netresearchgate.net

A hypothetical QSAR model for predicting the yield of a reaction could take the form of a linear equation:

Predicted Yield (%) = c₀ + c₁(HOMO Energy) + c₂(Steric Parameter) + c₃*(Dipole Moment) + ...

Where c₀, c₁, c₂, and c₃ are coefficients determined from the statistical fitting of the training data.

The development of such predictive models is invaluable in modern chemical research, as it can significantly reduce the experimental effort required to optimize reaction conditions and discover new synthetic pathways. By leveraging computational power, the chemical reactivity of molecules like this compound can be systematically explored, guiding future experimental work.

Lack of Publicly Available Research Data for this compound in Specified Applications

Following a comprehensive investigation of scientific literature and chemical databases, it has been determined that there is a significant lack of available research data concerning the chemical compound This compound within the specialized fields of materials science, catalyst development, and analytical chemistry as outlined in the user's request.

While the existence of the compound is noted in chemical literature, specifically its formation as a product from the rhodium(II) acetate (B1210297) catalyzed reaction of 1-diazo-3-(2-furanyl)-2-propanone, further details regarding its specific applications are not available. researchgate.netacs.org The research focuses on the reaction mechanism itself rather than the subsequent use of the products. researchgate.netacs.org

Our extensive searches for information on the role of This compound in the following areas yielded no specific findings:

Applications in Materials Science Research: No publications were found detailing its use as a monomer for polymer synthesis or its incorporation into advanced materials like sensors or coatings.

Contribution to Catalyst Development: There is no available literature on the design of organometallic catalysis ligands from this compound or its use as a substrate in purely enzymatic biocatalytic transformations.

Significance in Analytical Chemistry Method Development: The compound is not cited as a reference standard or key component in the development of new analytical methods.

The available information predominantly pertains to isomers such as 2-(3-methylfuran-2-yl)acetic acid, 2-(5-methylfuran-2-yl)acetic acid, or related sulfur-containing analogs like S-(2-methyl-3-furyl) ethane (B1197151) thioate. sigmaaldrich.comthegoodscentscompany.com However, per the strict requirement to focus solely on This compound , this information cannot be used as a substitute.

Therefore, due to the absence of specific research findings in the requested areas, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline.

Role in Specialized Chemical Research Disciplines Non Clinical/non Human Applications

Significance in Analytical Chemistry Method Development

Tracer Compounds in Chemical Process Analysis

There is no information in the searched literature indicating that 2-(2-Methylfuran-3-yl)acetic acid is utilized as a tracer compound in chemical process analysis.

Investigations in Biofuel and Renewable Chemical Production

Precursor in the Synthesis of Value-Added Chemicals from Biomass

While there is no specific research detailing the use of this compound as a precursor, its parent compound, 2-methylfuran (B129897) (2-MF), is recognized as a significant platform chemical derived from biomass. mdpi.comrepec.org 2-MF is produced from lignocellulosic biomass, which contains components like hemicellulose that can be catalytically converted into valuable chemicals and fuels. mdpi.com

The typical production pathway involves the hydrolysis and dehydration of hemicellulose to produce furfural (B47365), which then undergoes selective hydrogenation to yield 2-methylfuran. mdpi.comwikipedia.org Researchers have explored various catalytic systems to optimize this conversion. For instance, a yield of 91% for 2-methylfuran from furfural has been achieved at 210 °C using a CuZn/FeOx catalyst. mdpi.com Once produced, 2-methylfuran serves as a versatile intermediate. It can be converted into a range of other chemicals through reactions like hydroxyalkylation/alkylation with aldehydes and ketones, Diels-Alder reactions with olefins, and acylation with carboxylic acids or anhydrides. mdpi.comnih.gov These processes can generate long-chain alkanes suitable for fuels or other specialized chemicals. taylorandfrancis.com

Role in the Development of Biofuels

Specific studies on the role of this compound in biofuel development are not present in the available literature. However, extensive research has been conducted on 2-methylfuran (2-MF) as a promising next-generation biofuel. researchgate.netrsc.org

2-MF, produced from non-food lignocellulosic biomass, is considered a potential alternative or additive to gasoline. mdpi.comresearchgate.net It possesses several advantageous physicochemical properties compared to bio-ethanol, including a higher energy density, a higher research octane (B31449) number (RON), and lower water solubility, which prevents phase separation in fuel blends. taylorandfrancis.comrsc.org The lower boiling point of 2-MF is also expected to facilitate better fuel-air mixture formation in engines. taylorandfrancis.com

| Property | 2-Methylfuran (2-MF) | Gasoline |

| Energy Density (MJ/L) | 30.1 | 32.0 |

| Research Octane Number (RON) | 103 | 91-99 |

| Boiling Point (°C) | 64 | 25-215 |

| Water Solubility | Low | Very Low |

| A comparison of key fuel properties between 2-Methylfuran and conventional gasoline. Data sourced from multiple studies. rsc.org |

Formation Pathways in Complex Matrices (Non-Biological)

Chemical Degradation Studies in Food Processing Models

There is no specific literature detailing the formation pathways of this compound in food processing models. Research in this area has concentrated on its parent compound, 2-methylfuran, which is known to form during the thermal treatment of food.

The formation of 2-methylfuran in food models is primarily linked to Maillard-type reactions between sugars and amino acids. acs.orgresearchgate.net Studies using model systems that simulate roasting conditions have shown that 2-methylfuran can be generated in significant amounts, with yields reaching up to 260 micromoles per mole of precursor. acs.orgnih.gov Its formation is particularly favored in the presence of certain amino acids, such as alanine (B10760859) and threonine. acs.orgresearchgate.net The proposed mechanism involves aldol-type reactions of C2 and C3 fragments derived from sugars and/or amino acids, with lactaldehyde (the Strecker aldehyde of threonine) identified as a key intermediate. acs.orgnih.gov

Additionally, formic acid and acetic acid have been identified as byproducts during the degradation of sugars, indicating the splitting of C1 or C2 units from hexoses. acs.orgnih.gov Other pathways have also been explored; for example, 2-methylfuran can be formed via the dehydration of furfuryl alcohol at temperatures above 140-160 °C. nih.gov The thermal degradation of 2-furoic acid is another identified pathway, though it primarily leads to the formation of furan (B31954). nih.gov

| Precursor(s) | Condition | 2-Methylfuran Yield (μmol/mol) |

| Glucose | Roasting | 24 |

| Fructose | Roasting | 8 |

| Glucose + Alanine | Roasting | 260 |

| Fructose + Alanine | Roasting | 160 |

| Ascorbic Acid + Phenylalanine | Dry-heating | 1 |

| Yield of 2-Methylfuran from various precursors in different food model systems. acs.orgresearchgate.net |

Environmental Fate and Transformation Mechanisms

Microbial Degradation: Microorganisms play a crucial role in the breakdown of organic compounds in the environment. For furan derivatives, microbial degradation often commences with the oxidation of the furan ring. nih.gov This process can lead to the formation of reactive intermediates, such as epoxides or cis-enediones, the nature of which is influenced by the substituents on the furan ring. nih.gov The toxicity and subsequent metabolic fate of the furan compound are dependent on these intermediates and the efficiency of detoxification pathways within the microorganisms. nih.gov

Studies on furfural and 5-hydroxymethylfurfural (B1680220) (HMF), two common furanic aldehydes, show that they can be biologically transformed into their corresponding carboxylic acids, such as 2-furoic acid and 2,5-furandicarboxylic acid. nih.gov Some bacteria are capable of utilizing these acids as a carbon source. While this provides a general framework, the specific impact of the 3-yl-acetic acid moiety on the biodegradability of the 2-methylfuran core in this compound requires dedicated investigation.

Abiotic Degradation:

Photodegradation: Atmospheric degradation of furan derivatives by photolysis is a known process. For instance, the thermal degradation of 2-furoic acid can lead to the formation of furan. nih.gov While the subject compound is not expected to be highly volatile, photodegradation could be a relevant transformation pathway if it partitions to sunlit surface waters or soil surfaces. The specific products of the photolysis of this compound have not been documented.

Predicted Transformation Products: Based on the degradation pathways of other furan compounds, potential transformation products of this compound in the environment could include:

Oxidation of the methyl group to a hydroxymethyl or carboxyl group.

Opening of the furan ring to form various dicarbonyl compounds.

Decarboxylation of the acetic acid side chain.

The following table summarizes the potential, though not experimentally verified, transformation pathways and products for this compound.

| Transformation Process | Potential Intermediate/Final Products | Influencing Factors |

| Microbial Oxidation | Oxidized furan ring intermediates (epoxides, enediones), hydroxylated methyl group, ring-opened dicarbonyl compounds. | Presence of specific microbial populations, oxygen availability, nutrient levels. |

| Hydrolysis | 1,4-dicarbonyl compounds resulting from furan ring opening. | pH, temperature. |

| Photodegradation | Fragmented molecules, potentially including smaller carboxylic acids and furan derivatives. | Wavelength and intensity of light, presence of photosensitizers. |

It is imperative to note that the information presented here is based on analogous compounds and represents a theoretical framework. Rigorous experimental studies are necessary to definitively elucidate the environmental fate and transformation mechanisms of this compound.

Future Perspectives and Emerging Research Directions

Integration with Artificial Intelligence and Machine Learning in Chemical Synthesis Design

The "make" phase of the chemical discovery cycle is undergoing a revolution powered by artificial intelligence (AI) and machine learning (ML). nih.gov While historically reliant on expert knowledge and trial-and-error, synthesis planning is now benefiting from data-driven predictive tools that can design viable and efficient routes to target molecules. arxiv.orgbrocku.ca

Future research will likely see the application of these technologies to the synthesis of 2-(2-Methylfuran-3-yl)acetic acid. Retrosynthesis models, which deconstruct a target molecule into simpler, commercially available precursors, are a key area of development. arxiv.org These models can be broadly categorized as template-based, which rely on known reaction rules, and template-free, which learn reaction patterns directly from vast datasets. mdpi.com

Advanced AI frameworks, such as those based on Transformer architectures (e.g., Chemformer, Mol-Transformer) and Graph Neural Networks (GNNs), are showing remarkable success in predicting complex reaction pathways. mdpi.comrsc.orgchemrxiv.org A key future direction will be the training and fine-tuning of these models on specialized datasets of furan (B31954) chemistry to enhance their predictive accuracy for molecules like this compound. This could uncover non-intuitive and highly efficient synthetic pathways that might be overlooked by human chemists. Furthermore, AI can predict reaction conditions and potential side products, accelerating process optimization and reducing experimental failures. brocku.ca The development of models specifically for radical reactions, an increasingly important area of synthesis, could also provide novel routes to functionalized furans. mdpi.com

| AI Model Type | Mechanism | Potential Application for this compound |

| Template-Based (e.g., LocalRetro) | Uses a predefined library of reaction templates to identify disconnections. mdpi.comrsc.org | Suggests synthesis routes based on well-established furan functionalization reactions. |

| Template-Free (e.g., Chemformer) | Treats retrosynthesis as a "translation" problem from product to reactants using SMILES strings. mdpi.comchemrxiv.org | Proposes novel and unconventional synthetic routes by learning latent chemical rules from data. |

| Graph Neural Network (GNN) | Represents molecules as graphs to identify reaction centers and predict transformations. rsc.org | Identifies the most reactive sites on the furan ring or side chain for strategic bond formation. |

Exploration of Novel and Sustainable Synthesis Routes

The chemical industry's shift towards green chemistry principles places a strong emphasis on developing synthetic routes that are atom-economical, energy-efficient, and utilize renewable feedstocks. rsc.org Furanic compounds are at the forefront of this movement, as their precursors, such as furfural (B47365) and 2-methylfuran (B129897) (2-MF), can be derived directly from lignocellulosic biomass. mdpi.comnih.govresearchgate.net

A major future research avenue is the development of a fully bio-based synthesis of this compound. This would involve two key steps: the sustainable production of 2-methylfuran from biomass and the subsequent regioselective introduction of the acetic acid moiety at the C3 position. researchgate.net

Novel catalytic strategies are emerging for both steps. For instance, palladium-catalyzed multi-component reactions have been developed to synthesize diversely substituted 2-(furan-3-yl)acetates from allenols, showcasing a potential strategy for constructing the core scaffold. nih.gov Other innovative methods include the synthesis of furan-3-carboxylic acid derivatives from dihydrofurans, which could be adapted for the target molecule. researchgate.net The use of continuous-flow reactors offers a promising platform for safely handling energetic intermediates and improving yields and selectivity, as demonstrated in the synthesis of other heterocyclic acetic acids. rsc.orgchemrxiv.org

Future work will focus on combining these elements: using biomass-derived 2-methylfuran as a starting material and employing novel, high-yield catalytic systems (potentially under flow conditions) to install the C3-acetic acid side chain with high precision, thereby avoiding hazardous reagents and minimizing waste.

Development of Advanced Analytical Platforms for Detection and Quantification

As this compound and its derivatives are explored for applications in fields like medicine or materials science, the need for sensitive and selective analytical methods for their detection and quantification becomes critical. mdpi.com Current methods for analyzing furan derivatives often focus on volatile compounds in food matrices, utilizing headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS). nih.gov However, the carboxylic acid moiety in the target molecule makes it less volatile and requires different analytical strategies.

Future research will likely focus on advanced liquid chromatography (LC) techniques. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) stands out as the platform of choice due to its high sensitivity and selectivity, which is essential for analysis in complex biological or environmental samples. mdpi.comacs.org

Key areas for development include:

Novel Derivatization Reagents: To enhance detection sensitivity, particularly for UV or fluorescence detectors, pre-column derivatization strategies will be explored. This involves reacting the carboxylic acid group with a molecule that contains a strong chromophore or fluorophore. mdpi.comnih.gov

Advanced Stationary Phases: The development of new HPLC column chemistries will aim to improve the chromatographic separation of this compound from structurally similar isomers or metabolites.

Stable Isotope Dilution Analysis (SIDA): For ultimate accuracy in quantification, SIDA methods will be developed. This involves synthesizing an isotopically labeled version of the target molecule (e.g., containing ¹³C or ²H) to serve as an internal standard, correcting for matrix effects and variations in sample preparation. acs.org

Table 2: Emerging Analytical Techniques for Furan Acetic Acids

| Technique | Principle | Future Advancement for this compound |

| LC-MS/MS | Separates compounds by liquid chromatography and detects them by mass-to-charge ratio, offering high sensitivity and specificity. acs.org | Optimization of fragmentation patterns and development of SIDA methods for precise quantification in complex matrices. |

| HPLC-UV/Fluorescence with Derivatization | Attaches a UV-absorbing or fluorescent tag to the analyte before HPLC separation to increase detection signal. mdpi.comnih.gov | Design of novel derivatization agents that react efficiently and specifically with the carboxylic acid group under mild conditions. |

| Ion-Exclusion Chromatography | Separates ionic compounds based on their charge, which is particularly effective for organic acids. mdpi.com | Method development for profiling this compound alongside other organic acid metabolites in biological systems. |

Theoretical Advancements in Predicting Reactivity and Structure-Property Relationships

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical behavior. mdpi.com For this compound, theoretical studies offer a pathway to elucidate its fundamental properties without the need for extensive experimentation.

Future research will apply high-level computational methods to:

Predict Reaction Mechanisms: DFT calculations can map out the potential energy surfaces of reactions, identifying transition states and intermediates. This can help rationalize experimental outcomes and guide the design of more efficient syntheses, such as predicting the regioselectivity of electrophilic substitution on the furan ring. nih.govmdpi.com

Elucidate Electronic Structure: Understanding the distribution of electrons in the molecule is key to predicting its reactivity. Calculations can determine which sites are most susceptible to nucleophilic or electrophilic attack and how the methyl and acetic acid groups influence the aromaticity and reactivity of the furan ring.

Establish Structure-Property Relationships: By systematically modifying the structure in silico (e.g., changing substituents) and calculating properties like electronic absorption spectra, redox potentials, or binding affinities to biological targets, researchers can rapidly screen for derivatives with desired characteristics. This computational pre-screening can significantly focus and accelerate experimental efforts in drug discovery or materials science. ijabbr.com Recent theoretical work on the decomposition and reactivity of related furans provides a strong foundation for these future investigations. researchgate.net

Interdisciplinary Research Opportunities in Chemical Sciences

The true potential of this compound will be realized through collaborations that span traditional scientific boundaries. The furan scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous approved drugs and bioactive compounds. ijabbr.comnih.gov

Emerging opportunities include:

Medicinal Chemistry and Pharmacology: Structurally related furan carboxylic acids and propanoic acids have demonstrated promising biological activities, including antimicrobial and cytotoxic effects. nih.govmdpi.comnih.gov Future research will involve synthesizing a library of derivatives of this compound and screening them for activity against various diseases, such as cancer, bacterial infections, or inflammatory disorders.

Materials Science and Polymer Chemistry: Furan derivatives, particularly those derived from biomass, are valuable monomers for creating sustainable polymers. mdpi.comacs.org The carboxylic acid group of the target molecule provides a reactive handle for incorporation into polyesters or polyamides, potentially leading to new functional materials with unique thermal or mechanical properties.

Agrochemicals: The furan ring is a component of some fungicides and other crop protection agents. nih.gov Interdisciplinary research could explore the potential of this compound and its esters or amides as novel, potentially biodegradable, agrochemicals.

This convergence of disciplines, driven by advances in synthesis, analysis, and computation, will undoubtedly spur innovation and uncover new applications for this versatile furan derivative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-Methylfuran-3-yl)acetic acid, and what are their respective yields and limitations?

- Methodological Answer : A common approach involves alkylation of tert-butyl acetoacetate with α-haloketones, followed by trifluoroacetic acid (TFA) treatment to yield substituted furans . For example, disubstituted 2-methylfurans can be synthesized via sequential alkylation and hydrolysis steps, achieving yields up to 84% under optimized conditions . Limitations include side reactions (e.g., over-alkylation) and purification challenges due to polar by-products. Column chromatography with ethyl acetate is typically employed for isolation .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming regiochemistry and substituent positions. For example, methyl groups on the furan ring typically resonate at δ 2.1–2.5 ppm in H NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formulas, with deviations < 2 ppm .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize crystallization conditions to obtain high-quality single crystals for X-ray diffraction studies?

- Methodological Answer :

- Solvent Selection : Slow evaporation of acetone or benzene solutions at room temperature produces diffraction-quality crystals .

- Refinement Tools : SHELXL is widely used for small-molecule refinement, with typical R1 values < 0.05 for high-resolution data. Hydrogen atoms are added geometrically and refined using riding models .

- Example : Crystals of 2-(5-Cyclohexyl-3-isopropylsulfanyl-1-benzofuran-2-yl)acetic acid (space group ) showed a mean deviation of 0.032 Å from planarity in the benzofuran core .

Q. How do intermolecular interactions influence the solid-state packing of this compound derivatives?

- Methodological Answer :

- Hydrogen Bonding : Carboxylic acid groups form centrosymmetric dimers via O–H···O interactions (bond length: ~1.8 Å), stabilizing crystal lattices .

- π-π Stacking : Furan and benzene rings exhibit slippage distances of 0.9–1.3 Å, contributing to layered packing .

- C–H···π Interactions : Weak interactions (e.g., cyclohexyl H atoms with benzofuran rings) further stabilize supramolecular assemblies .

Q. What strategies resolve discrepancies in spectroscopic data (e.g., NMR chemical shifts) across studies?

- Methodological Answer :

- Solvent Calibration : Ensure deuterated solvents (e.g., CDCl₃, DMSO-d₆) are dried to prevent peak shifts from residual water .

- Dynamic Effects : Conformational flexibility in solution (e.g., rotating substituents) may cause splitting. Variable-temperature NMR (VT-NMR) can identify dynamic processes .

- Cross-Validation : Compare data with structurally analogous compounds (e.g., 2-(5-Methyl-1-benzofuran-3-yl)acetic acid, where methyl groups shift furan proton signals predictably) .

Methodological Notes

- Safety Considerations : Store the compound at –20°C in airtight containers to prevent degradation. Use fume hoods during synthesis due to volatile reagents (e.g., TFA) .

- Data Contradiction Analysis : When conflicting crystallographic parameters arise (e.g., bond angles), verify thermal displacement parameters () and refine using SHELXL’s full-matrix least-squares method .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.